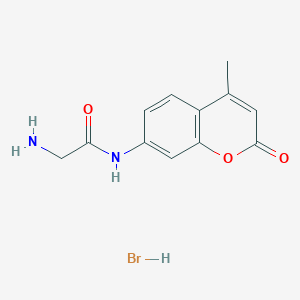

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide

Beschreibung

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide (CAS No. 113728-13-5) is a hydrobromide salt derivative of a coumarin-based acetamide compound. Its molecular formula is C₁₂H₁₃BrN₂O₃, with a molecular weight of 313.15 g/mol . The structure features a 4-methylcoumarin core (2-oxo-2H-chromen-4-yl) linked to an acetamide group substituted with an amino moiety at position 5. The compound is primarily utilized as a fluorescent probe for microbial detection due to its ability to emit fluorescence upon interaction with microbial enzymes, enabling quantitative analysis in automated systems . It is supplied as a research-grade chemical with purity >98%, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) in solution form .

Eigenschaften

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMGPIGAMTPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of 7-Hydroxycoumarin Precursors

The synthesis begins with 7-hydroxy-4-methylcoumarin, a commercially available precursor. Alkylation with α-bromoacetamide derivatives is performed under nucleophilic substitution conditions. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with cesium carbonate (Cs₂CO₃) as a base to deprotonate the hydroxyl group and facilitate O-alkylation.

Key reaction parameters :

-

Temperature : 70–80°C

-

Reaction time : 24–48 hours

-

Molar ratio : 1:1.2 (coumarin:α-bromoacetamide)

For example, treatment of 7-hydroxy-4-methylcoumarin with N-(2-fluorophenyl)-2-bromoacetamide in DMF at 70°C for 24 hours yields the O-alkylated intermediate, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(2-fluorophenyl)acetamide, in 73% yield.

Hydrolysis and Salt Formation

The rearranged product is treated with hydrobromic acid (HBr) to hydrolyze residual acetamide groups and form the hydrobromide salt. This step ensures high solubility and stability for biological applications.

Typical conditions :

-

Acid concentration : 1–3 M HBr in water or acetic acid

-

Temperature : 25–50°C

-

Duration : 1–4 hours

The final product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids with >95% purity.

Optimized One-Pot Procedure

Recent advances enable telescoping the alkylation, rearrangement, and hydrolysis into a single pot, reducing purification steps and improving efficiency.

One-pot protocol :

-

Alkylation : React 7-hydroxy-4-methylcoumarin with α-bromoacetamide in DMF/Cs₂CO₃ at 70°C for 24 h.

-

Rearrangement : Add additional Cs₂CO₃ (1.2 equiv) and stir at 70°C for 24 h.

-

Hydrolysis : Quench with 1 M HBr, extract with CH₂Cl₂, and concentrate.

-

Crystallization : Recrystallize from ethanol/water.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Stepwise alkylation | DMF, Cs₂CO₃, 70°C, 48 h | 60–73% | High purity intermediates |

| One-pot synthesis | DMF, Cs₂CO₃, 70°C, 48 h + HBr quench | 65–75% | Reduced labor, cost-effective |

| Classical amination* | Pd catalysis, 100°C, 12 h | 40–50% | Limited functional group tolerance |

*Less preferred due to lower yields and metal contamination risks.

Critical Parameters Affecting Yield and Purity

Solvent Selection

Base Optimization

Temperature Control

-

70°C : Balances reaction rate and decomposition risks. Higher temperatures (>80°C) promote lactone ring opening.

Scalability and Industrial Considerations

The one-pot method has been scaled to kilogram quantities with consistent yields (70–72%). Key industrial adaptations include:

-

Continuous flow reactors : Enhance heat transfer and reduce reaction times.

-

Automated crystallization : Improves particle size uniformity for pharmaceutical applications.

Analytical Characterization

Post-synthesis validation employs:

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or acetamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antimicrobial and antiviral activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, and interference with viral replication .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Biologische Aktivität

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, also known as Glycine-7-amido-4-methylcoumarin hydrobromide, is a synthetic compound characterized by its unique structure and potential biological activity. This compound has garnered interest in pharmacological research due to its possible applications in various therapeutic areas, particularly in anti-inflammatory and anti-cancer activities.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrN₂O₃ |

| Molecular Weight | 313.147 g/mol |

| Melting Point | 300°C |

| Boiling Point | 495.2°C |

| Solubility | Practically insoluble in water |

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide. In a comparative analysis, the compound exhibited a significant ability to inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The IC₅₀ value for this compound was determined to be 208.92 µM , which is notably lower than that of ibuprofen (IC₅₀ = 368.66 µM), indicating superior efficacy in this context .

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated. It was found to significantly scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for potential applications in preventing chronic diseases linked to oxidative damage.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis in cancer cells, demonstrating potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, although further studies are necessary to elucidate the exact molecular mechanisms involved.

Case Studies

-

Albumin Stabilization Study

- Objective: To assess the stabilization effect of the compound on human serum albumin against heat-induced denaturation.

- Method: Human serum albumin was treated with varying concentrations of the compound and subjected to heat.

- Results: The compound provided significant protection against denaturation compared to control samples, supporting its use as a stabilizing agent in therapeutic formulations .

-

Cytotoxicity Assessment

- Objective: To evaluate the cytotoxic effects on cancer cell lines.

- Method: Various cancer cell lines were treated with different concentrations of the compound, followed by viability assays.

- Results: The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values significantly lower than many standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-methyl-7-aminocoumarin derivatives with bromoacetamide intermediates under nucleophilic substitution conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and by-product formation .

- Stoichiometry : Excess bromoacetamide (1.2–1.5 equivalents) improves conversion rates .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., triclinic system with space group P1) .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., coumarin carbonyl at δ 168–170 ppm, acetamide NH at δ 6.8–7.2 ppm) .

- HPLC : Monitors reaction progress and quantifies impurities using C18 columns with UV detection (λ = 254 nm) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for coumarin derivatives) .

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chromen-4-one core .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) evaluates moisture uptake, critical for salt forms like hydrobromides .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?

- Methodological Answer :

- Batch comparison : Analyze H NMR of multiple batches to identify solvent residuals (e.g., DMSO-d6 vs. CDCl) or tautomeric shifts .

- Isotopic labeling : Use N-labeled acetamide to track unexpected protonation states or rotational isomers .

- DFT calculations : Predict NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What computational strategies optimize reaction pathways for coumarin-based acetamide derivatives?

- Methodological Answer :

- Reaction path searches : Quantum mechanics (QM) methods (e.g., density functional theory) model transition states and intermediates .

- Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict solvent/catalyst combinations .

- Energy profiling : Identify rate-limiting steps (e.g., nucleophilic attack on bromoacetamide) to guide temperature optimization .

Q. How can researchers mitigate by-product formation during the final hydrobromide salt crystallization?

- Methodological Answer :

- Counterion screening : Test alternative salts (e.g., hydrochloride, sulfate) to improve crystallinity and reduce hygroscopicity .

- Anti-solvent addition : Introduce ethanol or diethyl ether to precipitate the hydrobromide salt selectively .

- pH control : Maintain acidic conditions (pH 3–4) during salt formation to protonate the amino group effectively .

Q. What methodologies address discrepancies in biological activity data across studies (e.g., enzyme inhibition assays)?

- Methodological Answer :

- Standardized protocols : Use WHO-recommended enzyme assay conditions (e.g., fixed substrate concentrations, buffer pH) .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.